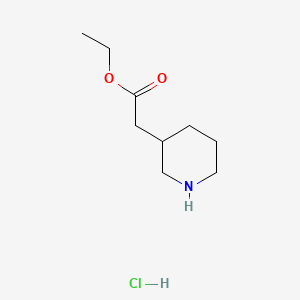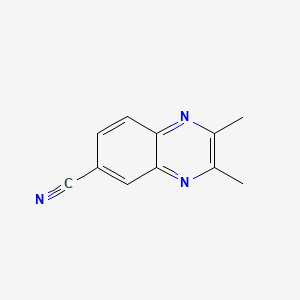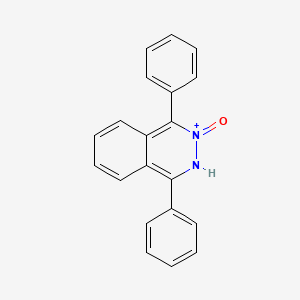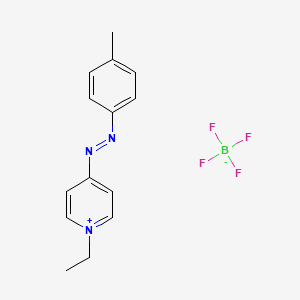![molecular formula C33H48N2O3 B579295 N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide CAS No. 18050-99-2](/img/structure/B579295.png)
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[97001,303,8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide can be synthesized through several methods, including transition-metal-catalyzed reactions and guanylation reactions. These methods involve the formation of C-N bonds, which are crucial for the synthesis of guanidines . The synthetic preparation of buxidine often requires specific reaction conditions, such as the use of carbodiimides and amines under catalytic conditions .
Industrial Production Methods: Industrial production of buxidine involves the extraction of the compound from Buxus species. The extraction process typically includes the use of solvents like petroleum ether and chloroform, followed by purification steps to isolate buxidine in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving buxidine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of buxidine depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of buxidine .
Applications De Recherche Scientifique
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, buxidine is studied for its potential anti-inflammatory and anti-cancer properties . In medicine, it is explored for its potential use in treating various diseases, including hypertension and epilepsy . Additionally, buxidine has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of buxidine involves its interaction with specific molecular targets and pathways. N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide exerts its effects by binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, such as the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide is unique compared to other steroidal alkaloids due to its specific chemical structure and biological activity. Similar compounds include buxamine and buxandrine, which also belong to the Buxus genus . buxidine stands out for its potent pharmacological effects and diverse applications in scientific research .
Conclusion
This compound is a fascinating compound with significant potential in various fields. Its unique chemical structure and diverse applications make it a valuable subject of study in both academic and industrial settings. Further research on buxidine could lead to new discoveries and advancements in medicine, chemistry, and other scientific disciplines.
Propriétés
Numéro CAS |
18050-99-2 |
|---|---|
Formule moléculaire |
C33H48N2O3 |
Poids moléculaire |
520.758 |
InChI |
InChI=1S/C33H48N2O3/c1-21(35(5)6)27-23(37)18-31(4)25-13-12-24-29(2,20-36)26(34-28(38)22-10-8-7-9-11-22)14-15-32(24)19-33(25,32)17-16-30(27,31)3/h7-13,21,23-27,36-37H,14-20H2,1-6H3,(H,34,38)/t21-,23-,24-,25-,26-,27-,29+,30+,31-,32+,33-/m0/s1 |
Clé InChI |
LDNRFZWPZXENGJ-RLXWAYPYSA-N |
SMILES |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)CO)NC(=O)C6=CC=CC=C6)C)C)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]](/img/structure/B579212.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-A]pyrazine](/img/structure/B579213.png)









![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
![3,4-Dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,8,13(17),14-heptaene](/img/structure/B579235.png)
